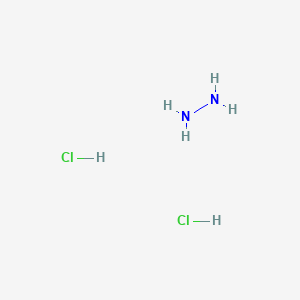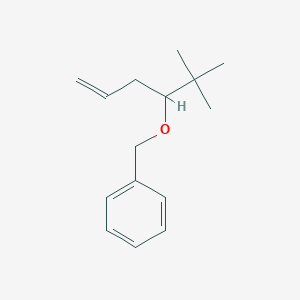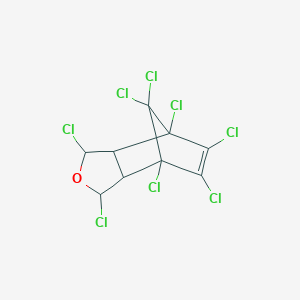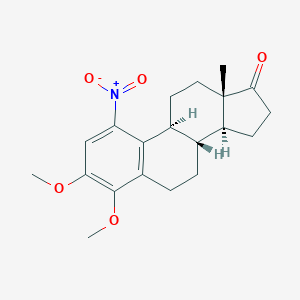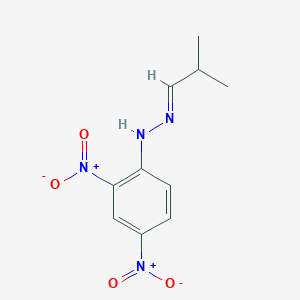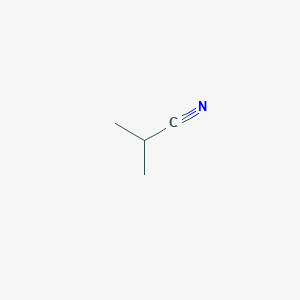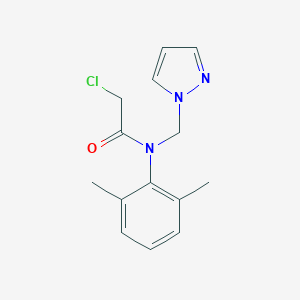
Metazachlor
Descripción general
Descripción
Metazachlor es un herbicida ampliamente utilizado que pertenece a la clase de productos químicos de cloroacetamida. Se emplea principalmente para el control preemergente y postemergente temprano de las gramíneas anuales y las malezas de hoja ancha en varios cultivos, incluida la colza, la col y otras hortalizas . El nombre químico de this compound es 2-cloro-N-(pirazol-1-ilmetil)acet-2',6'-xililida, y su fórmula molecular es C14H16ClN3O .
Aplicaciones Científicas De Investigación
Metazachlor tiene una amplia gama de aplicaciones de investigación científica. En agricultura, se utiliza para controlar las malezas y mejorar los rendimientos de los cultivos . En ciencias ambientales, sirve como compuesto modelo para estudiar el destino y el transporte de los herbicidas en los sistemas de suelo y agua . En biología, this compound se utiliza para investigar los efectos de los herbicidas en los organismos no objetivo, como la vida acuática . Además, tiene aplicaciones en química analítica para el desarrollo de métodos para detectar y cuantificar residuos de herbicidas en diversas matrices .
Mecanismo De Acción
El mecanismo de acción de metazachlor implica la inhibición de la síntesis de ácidos grasos de cadena larga, que es crucial para la división y elongación celular . This compound se dirige a la enzima elongasa, interrumpiendo la biosíntesis de ácidos grasos de cadena muy larga . Esta inhibición conduce a la supresión de la división y el crecimiento celular en las plantas susceptibles, lo que finalmente provoca su muerte .
Análisis Bioquímico
Biochemical Properties
Metazachlor interacts with various enzymes and proteins. It inhibits the formation of long chain fatty acids, which are essential for cell division and cell expansion . This interaction affects the normal biochemical reactions within the cell, leading to the herbicidal effect.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been observed to cause significantly lower growth and delayed ontogenetic development in marbled crayfish at certain concentrations . It also influences cell function by impacting the activity of enzymes such as total superoxide dismutase (SOD), catalase (CAT), glutathione s-transferase (GST), glutathione reductase (GR), and reduced glutathione (GSH) .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its impact on gene expression. As a member of the chloroacetamide class of chemicals, this compound inhibits the formation of long chain fatty acids, which are crucial for cell division and cell expansion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in an agricultural retention pond, high concentration pulses of this compound were observed, which enduringly raised solute concentrations in the pond .
Metabolic Pathways
This compound is involved in the metabolic pathway that inhibits the formation of long chain fatty acids . These fatty acids play a key role in cell division and cell expansion processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. For instance, hydrological tracers have indicated that transport is a dominant process for this compound .
Subcellular Localization
Some studies suggest that certain plasma membrane-associated receptor-like kinases, which are absent from plasmodesmata under optimal growth conditions, rapidly relocate and cluster to the pores in response to osmotic stress
Métodos De Preparación
Metazachlor se puede sintetizar a través de varias rutas. Un método común implica la reacción de 2,6-dimetil-N-clorometil-N-cloroacetanilida con pirazol en presencia de un agente fijador de ácido en una solución micelar acuosa . La reacción se realiza típicamente a temperaturas entre 40 °C y 60 °C durante 3 a 5 horas . El producto se aísla mediante centrifugación, lavado y secado . Los métodos de producción industrial a menudo implican condiciones de reacción similares pero a mayor escala, con pasos adicionales para la purificación y el control de calidad .
Análisis De Reacciones Químicas
Metazachlor experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Una reacción notable es su oxidación por ozono tanto en fase gaseosa como acuosa . Las vías de reacción principales incluyen mecanismos de cicloadición, adición de oxígeno y transferencia de un solo electrón . Los reactivos comunes utilizados en estas reacciones incluyen ozono y otros agentes oxidantes . Los principales productos formados a partir de estas reacciones suelen ser menos tóxicos y más respetuosos con el medio ambiente que el compuesto original .
Comparación Con Compuestos Similares
Metazachlor se compara a menudo con otros herbicidas cloroacetamida, como dimetenamida-P y piroxasulfón . Si bien todos estos compuestos inhiben la síntesis de ácidos grasos de cadena larga, this compound es único en su estructura molecular específica y su efectividad contra un espectro más amplio de malezas . Compuestos similares incluyen:
- Dimetenamida-P
- Piroxasulfón
- Acetocloro
- Alacloro
La estructura única de this compound le permite ser más eficaz en ciertas condiciones ambientales y contra especies de malezas específicas .
Propiedades
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)-N-(pyrazol-1-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-11-5-3-6-12(2)14(11)18(13(19)9-15)10-17-8-4-7-16-17/h3-8H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEPQTYSZVCJPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058156 | |
| Record name | Metazachlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67129-08-2 | |
| Record name | Metazachlor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67129-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metazachlor [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067129082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metazachlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METAZACHLOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPY2K437O4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target site of metazachlor in plants?
A1: this compound primarily inhibits the synthesis of very long chain fatty acids (VLCFAs) in plants. [] This effect was specifically observed with the herbicidally active S-enantiomer of metolachlor, a related chloroacetamide herbicide, while the inactive R-enantiomer had no influence. []
Q2: How does the inhibition of VLCFA synthesis affect plant growth?
A2: VLCFAs are essential components of plant cell walls and membranes. [] By disrupting their synthesis, this compound interferes with cell division and expansion, ultimately leading to plant death. [, ] Specifically, this compound can provoke fasciation of leaves and impact cellular antioxidant defense mechanisms. []
Q3: Are there other biochemical processes affected by this compound?
A3: While VLCFA synthesis inhibition is considered the primary mode of action, this compound can also influence other metabolic pathways. Studies show it can inhibit fatty acid desaturation, particularly affecting the conversion of oleic acid. [, ] Additionally, this compound exposure can lead to oxidative stress, indicated by increased activity of antioxidative enzymes and lipid peroxidation in plant tissues. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C15H20ClN3O and a molecular weight of 293.8 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research doesn't delve into specific spectroscopic details, the development of an enzyme immunoassay (ELISA) for this compound detection relies on its structural characteristics. [] This suggests the availability of spectroscopic data for characterizing the herbicide and its interactions with antibodies.
Q6: How does this compound behave in different soil types?
A6: this compound degradation in soil is influenced by factors like texture and organic carbon content. [, , ] Higher clay and organic carbon content generally lead to faster degradation. [] The presence of organic fertilizers can initially slow down degradation, likely due to increased sorption to organic matter, but this effect diminishes over time. [, ]
A6: this compound is not known to possess catalytic properties. As a herbicide, its action relies on inhibiting enzymatic processes rather than catalyzing them.
A7: While not extensively covered in the provided research, computational chemistry could be applied to study this compound. QSAR (Quantitative Structure-Activity Relationship) models, for instance, could be developed to predict the herbicidal activity of this compound analogs based on their structural features. []
Q7: How does the structure of this compound relate to its herbicidal activity?
A8: Research on chloroacetamides, including this compound, highlights the importance of specific structural features for their activity. [, ] The presence of a chiral center in the molecule is crucial, with the S-enantiomer exhibiting significantly higher herbicidal potency compared to the R-enantiomer. [] Modifications to the aromatic ring or the side chain can alter activity and selectivity. [, ]
Q8: How stable is this compound under environmental conditions?
A9: this compound exhibits varying persistence depending on factors like soil type, moisture, and temperature. [, ] Its half-life in soil typically ranges from 1 to 3 months. [] this compound degradation can lead to the formation of metabolites, some of which might be more persistent than the parent compound. [, , , ]
Q9: Are there specific formulation strategies employed to improve this compound's efficacy?
A10: Research highlights the use of adjuvants in this compound formulations to enhance its efficacy. [] Adjuvants can improve herbicide uptake by the plant or modify its behavior in the soil, leading to better weed control. [, ] Encapsulation of this compound in biodegradable microparticles has been explored as a controlled-release strategy. [, ] This approach aims to prolong the herbicide's activity and potentially reduce its environmental impact. [, ]
Q10: Does the use of this compound raise any environmental concerns?
A11: The widespread use of this compound has raised concerns regarding its potential impact on the environment, particularly on water resources. [, , ] Studies have detected this compound and its metabolites in groundwater and surface waters, raising concerns about potential long-term effects on aquatic ecosystems and human health. [, ]
Q11: What measures are being taken to mitigate the environmental risks associated with this compound?
A12: Strategies to minimize this compound leaching to water resources include optimizing application rates and timing, using controlled-release formulations, and implementing appropriate agricultural practices. [, , ] Regulatory bodies are actively involved in monitoring this compound levels in the environment and setting maximum residue limits (MRLs) in food and feed to ensure consumer safety. [, , ]
A10: The efficacy of this compound is primarily evaluated through field trials assessing its weed control efficacy and crop safety. [, , , , ] Laboratory studies often focus on understanding its mode of action using model organisms like algae. [, , , ]
Q12: Has resistance to this compound been observed in weeds?
A13: While widespread resistance to this compound has not been widely reported, studies have successfully developed this compound-resistant algal strains in the laboratory. [, ] These resistant strains often exhibit cross-resistance to other chloroacetamide herbicides, indicating a shared mode of action. [, ]
Q13: What is known about the toxicological profile of this compound?
A14: this compound's toxicological profile has been extensively studied due to its widespread use. [, , ] Regulatory agencies, such as the European Food Safety Authority (EFSA), assess the potential risks of this compound to human health and the environment. [, , ] These assessments consider various factors, including dietary exposure, occupational exposure, and potential for bioaccumulation. [, , ]
A13: Drug delivery and targeting strategies are not typically relevant to this compound, as it is a herbicide applied directly to the soil or plants.
A13: Biomarkers and diagnostics are not commonly used in the context of this compound, as its effects are primarily assessed through direct observation of weed control and potential phytotoxicity to crops.
Q14: What analytical techniques are used to detect and quantify this compound in environmental samples?
A15: Gas chromatography coupled with electron capture detection (GC/ECD) is a widely used technique for analyzing this compound residues in various matrices, including soil, water, and plant tissues. [, , , ] This method offers high sensitivity and selectivity for detecting trace amounts of this compound and its metabolites. [, , , ] Additionally, enzyme immunoassays (ELISAs) have been developed for rapid and sensitive detection of this compound. []
Q15: What are the main pathways of this compound degradation in the environment?
A16: this compound degradation in the environment can occur through various pathways, including microbial degradation, photodegradation, and chemical hydrolysis. [, , , ] Microbial degradation is considered the primary route in soil, where microorganisms utilize this compound as a source of carbon or energy. [, , , ]
A17: this compound's solubility in water is relatively low, which influences its behavior in the environment and its formulation. [] Factors like temperature, pH, and the presence of organic matter can affect its solubility and, consequently, its bioavailability to plants and microorganisms. []
A18: Analytical methods for this compound analysis undergo rigorous validation processes to ensure their accuracy, precision, and reliability. [, ] These validation procedures follow established guidelines and involve determining parameters like linearity, recovery, limit of detection (LOD), and limit of quantification (LOQ). [, ]
A19: Stringent quality control measures are implemented throughout the production and distribution of this compound to ensure its quality, consistency, and safety. [, ] These measures encompass various aspects, including raw material control, manufacturing process control, and finished product testing. [, ]
Q16: Are there any viable alternatives to this compound for weed control in oilseed rape?
A24: Research explores alternative herbicides and strategies for weed control in oilseed rape, particularly with the emergence of herbicide-resistant weeds. [, , , , ] Integrated weed management approaches, combining cultural practices, mechanical weed control, and herbicides with different modes of action, are increasingly emphasized to prevent resistance development and reduce reliance on single active ingredients like this compound. [, , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



